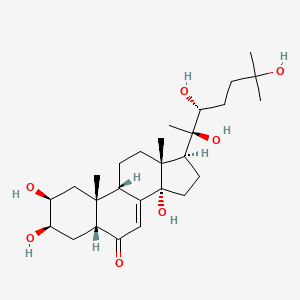
Ecdysterone,(S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.
Scientific Research Applications
1. Potential in Cancer Treatment
Ecdysterone (Ecdy) has been identified to exhibit a tumor suppressive effect on breast cancer cell lines. It dampens glycolysis and respiration in these cells and strongly induces autophagy. Ecdysterone has also been shown to synergize with doxorubicin, enhancing its effect in inducing cell death in breast cancer cells, while having a minimal effect on non-transformed human fibroblasts (Shuvalov et al., 2020).
2. Anabolic Effects and Muscle Hypertrophy
Ecdysterone has been reported to stimulate protein synthesis and enhance physical performance, potentially mediated by the estrogen receptor beta (ERβ). In studies involving rats and differentiated myoblastoma cells, Ecdysterone treatment resulted in muscle hypertrophy, with its anabolic activity being mediated through ERβ (Parr et al., 2014). Another study demonstrated significant increases in muscle mass and one-repetition bench press performance in human participants supplemented with Ecdysterone (Isenmann et al., 2019).
3. Effects on Hyperglycemia
Ecdysterone has shown a suppressive effect on hyperglycemia induced by various agents in experimental animals. It notably reduced blood glucose levels in alloxan-diabetic mice and stimulated the incorporation of glucose into protein and glycogen in liver tissues (Yoshida et al., 1971).
4. Insulin Signaling and Metabolic Effects
In a study on mice fed a high-fat diet, Ecdysterone improved glucose metabolism and enhanced muscle insulin signaling. This effect was attributed to alterations in the acylcarnitine profile and an increase in mitochondrial oxidative phosphorylation complexes (Wang et al., 2011).
5. Cardioprotective Properties
Ecdysterone-80, derived from Serratula coronata L., has shown beneficial effects in chronic cardiac failure (CCF) models. It decreased hormone-transmitter imbalances and prevented the development of myocardial hypertrophy, indicating its potential cardioprotective properties (Fedorov et al., 2009).
6. Pharmacokinetics and Metabolism
Studies on the pharmacokinetics of Ecdysterone in humans have identified it as the most abundant analyte in post-administration urine samples, detectable for more than two days. This provides insights into the elimination and metabolism of Ecdysterone in humans (Ambrosio et al., 2021).
7. Potential in Treating Degenerative Diseases
Ecdysterone possesses properties that can suppress neurodegenerative processes and protect the cardiovascular system. Its effects include adaptogenic, gastroprotective, antioxidant activities, and potential as a treatment for metabolic syndrome and diabetes (Cahlíková et al., 2011).
8. Role in Protein and Nucleic Acid Biosynthesis
Ecdysterone has been observed to stimulate the synthesis of proteins, cytoplasmic, and nuclear RNA in mice. This indicates its involvement in enhancing the biosynthesis of essential macromolecules and influencing various functional systems in the animal organism (Todorov et al., 2000).
properties
Molecular Formula |
C27H44O7 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S,3R,5R,9S,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17+,19-,20+,21+,22-,24-,25-,26-,27-/m1/s1 |
InChI Key |
NKDFYOWSKOHCCO-WDHDNHLZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
synonyms |
20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





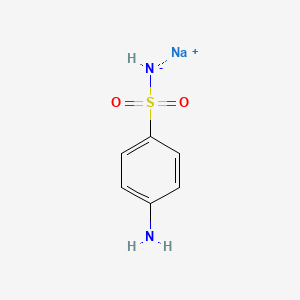
![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)


![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)


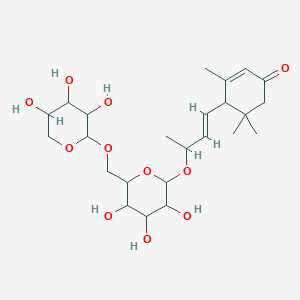

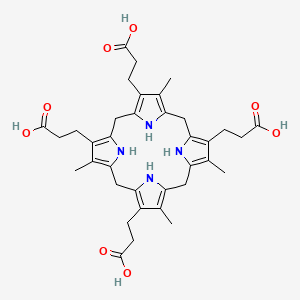
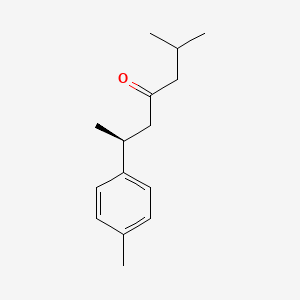
![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)